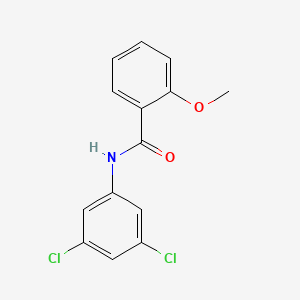![molecular formula C22H26N4O B10870014 (5-ethyl-1,3-dimethyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10870014.png)
(5-ethyl-1,3-dimethyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-ethyl-1,3-dimethyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features an indole core substituted with ethyl and methyl groups, and a piperazine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-ethyl-1,3-dimethyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the indole core, followed by the introduction of the ethyl and methyl substituents. The piperazine ring is then synthesized separately and coupled with the indole derivative through a methanone linkage.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole or piperazine rings, potentially altering the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: Biologically, (5-ethyl-1,3-dimethyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone has shown potential in binding to specific receptors, making it a candidate for drug development. Its interactions with biological macromolecules are of particular interest in pharmacology.
Medicine: In medicine, this compound is being explored for its therapeutic potential. It may act as an inhibitor or modulator of certain enzymes or receptors, offering possibilities for treating various diseases, including neurological disorders and cancers.
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (5-ethyl-1,3-dimethyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and piperazine rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- (5-methyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
- (5-ethyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
- (5-ethyl-1,3-dimethyl-1H-indol-2-yl)[4-(pyridin-3-yl)piperazin-1-yl]methanone
Comparison: Compared to these similar compounds, (5-ethyl-1,3-dimethyl-1H-indol-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone is unique due to the specific positioning and combination of its substituents. This unique structure can result in different biological activities and chemical reactivity, making it a distinct and valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H26N4O |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(5-ethyl-1,3-dimethylindol-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C22H26N4O/c1-4-17-8-9-19-18(15-17)16(2)21(24(19)3)22(27)26-13-11-25(12-14-26)20-7-5-6-10-23-20/h5-10,15H,4,11-14H2,1-3H3 |
InChI Key |
IPLNQBODGIEIRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C)C(=O)N3CCN(CC3)C4=CC=CC=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10869936.png)
![(2E)-3-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B10869945.png)
![(5-chloro-1,3-dimethyl-1H-indol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B10869954.png)

![N-({2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B10869985.png)
![4-{3-[(1-oxophthalazin-2(1H)-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}benzoic acid](/img/structure/B10869986.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10870020.png)
![N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-4-fluorobenzamide](/img/structure/B10870025.png)
![N'~2~-(2-{[5-(1-Adamantyl)-4-allyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)-2-thiophenecarbohydrazide](/img/structure/B10870033.png)
![methyl (3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10870038.png)

![3-(2,4-Dichlorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10870045.png)
![2-Chloro-N-(2'-oxo-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-5'-YL)propanamide](/img/structure/B10870047.png)
![Methyl 2-({[(1-benzofuran-2-ylcarbonyl)oxy]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10870051.png)
